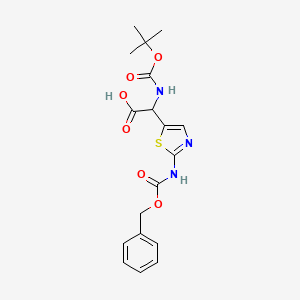
2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic organic compound that features a thiazole ring, benzyloxycarbonyl, and tert-butoxycarbonyl protecting groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic reactions. The process may include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents like benzyl chloroformate and di-tert-butyl dicarbonate, respectively.
Coupling Reactions: The protected thiazole derivative is then coupled with an appropriate amino acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and other biologically active compounds.
Biology
In biological research, it may serve as a probe or inhibitor in studies involving enzymes or receptors that interact with thiazole-containing compounds.
Medicine
Potential medical applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiazole ring and protecting groups might play a role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
The uniqueness of 2-(2-(((Benzyloxy)carbonyl)amino)thiazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid lies in its specific substitution pattern on the thiazole ring and the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These features may confer unique reactivity and binding properties compared to similar compounds.
特性
分子式 |
C18H21N3O6S |
|---|---|
分子量 |
407.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H21N3O6S/c1-18(2,3)27-17(25)20-13(14(22)23)12-9-19-15(28-12)21-16(24)26-10-11-7-5-4-6-8-11/h4-9,13H,10H2,1-3H3,(H,20,25)(H,22,23)(H,19,21,24) |
InChIキー |
GYTZSEZECYWZFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CN=C(S1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















